N-(3,4-dichlorophenyl)-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide
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Overview
Description
N-(3,4-dichlorophenyl)-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide is a complex organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes a sulfonamide group, which is known for its significance in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the core benzene ring structure
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes, utilizing automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Purification steps, such as recrystallization or chromatography, are essential to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the benzene ring, potentially altering the compound’s properties.
Reduction: Reduction reactions can be used to modify the sulfonamide group or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-(3,4-dichlorophenyl)-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules can be explored to understand its potential as a biochemical tool.
Medicine: Its sulfonamide group is significant in drug design, potentially leading to the development of new therapeutic agents.
Industry: The compound’s properties can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dichlorophenyl)-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide: shares similarities with other sulfonamide compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity. Its combination of functional groups allows for diverse applications and interactions, setting it apart from other similar compounds.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2NO3S/c1-10(2)13-9-17(16(23-4)7-11(13)3)24(21,22)20-12-5-6-14(18)15(19)8-12/h5-10,20H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJQRRKQEWBUNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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